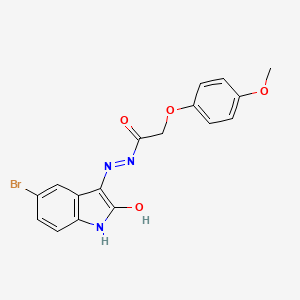
2-(5-CHLORO-2-HYDROXYPHENYL)-5-(4-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group and a nitrophenoxy group attached to an isoindole-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Introduction of the Chloro-Hydroxyphenyl Group: The chloro-hydroxyphenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated phenol derivative.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction involving a nitrophenol derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2-hydroxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the nitro group, which may result in different chemical and biological properties.
2-(5-Bromo-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione: Contains a bromo group instead of a chloro group, which may affect its reactivity and interactions.
Uniqueness
2-(5-Chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both a chloro-hydroxyphenyl group and a nitrophenoxy group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O6/c21-11-1-8-18(24)17(9-11)22-19(25)15-7-6-14(10-16(15)20(22)26)29-13-4-2-12(3-5-13)23(27)28/h1-10,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZDCJVNSMBYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-CHLOROBENZENESULFONYL)-3-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]-1H-1,2,4-TRIAZOL-5-AMINE](/img/structure/B6080564.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)
![3-[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6080580.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![N,N-dibenzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6080606.png)
![1-[(2-chlorophenyl)methyl]-5-(1-methylimidazol-2-yl)-4H-imidazo[4,5-c]pyrazole](/img/structure/B6080608.png)
methanone](/img/structure/B6080610.png)
![1-[Dimethoxyphosphoryl(phenyl)methoxy]-2-methoxybenzene](/img/structure/B6080612.png)
![[1-[5-(1-Benzofuran-2-yl)-1,2,4-triazin-3-yl]piperidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B6080617.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxybenzylidene)acetohydrazide](/img/structure/B6080621.png)
![4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)

